molecular formula C11H15N5O2 B2879293 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 1208794-65-3

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2879293
CAS No.: 1208794-65-3
M. Wt: 249.274
InChI Key: SGICOYKOCXXYDT-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C11H15N5O2 and its molecular weight is 249.274. The purity is usually 95%.
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Biological Activity

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on available literature and research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving 1-methyl-1H-pyrazole and oxadiazole derivatives. The structural formula is represented as follows:

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 248.29 g/mol

The presence of the oxadiazole and pyrazole moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and oxadiazole rings have shown effectiveness against various bacterial strains. A study demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. The antioxidant potential can be attributed to the ability of the pyrazole ring to scavenge free radicals. In vitro assays have shown that related compounds exhibit significant radical scavenging activity, which may be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, studies on similar oxadiazole derivatives have indicated that they can inhibit key enzymes involved in metabolic pathways. This inhibition could be relevant in therapeutic contexts, such as cancer treatment or metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities .

Research Findings Summary Table

Property Finding
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antioxidant ActivitySignificant radical scavenging activity
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-3-4-5-9(17)12-11-14-13-10(18-11)8-6-7-16(2)15-8/h6-7H,3-5H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGICOYKOCXXYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.